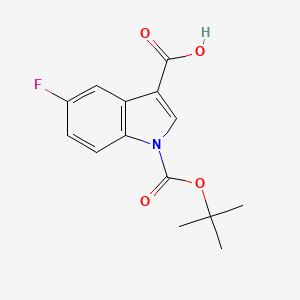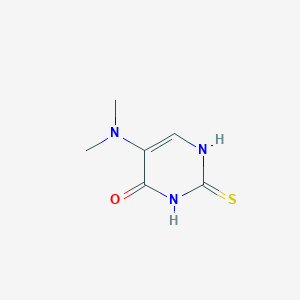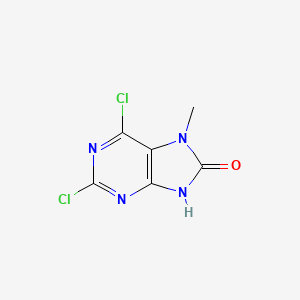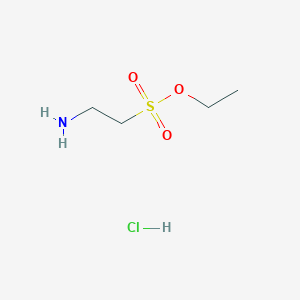![molecular formula C11H6Cl2N2 B13117615 4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
4,8-Dichloropyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dichloropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of chlorine atoms at positions 4 and 8 of the pyrroloquinoxaline ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloropyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-1,5-diketones with o-phenylenediamine, followed by dehydrogenation using manganese dioxide . Another approach includes the intramolecular cyclization of functionalized pyrroles under the influence of various catalysts such as boron trifluoride etherate .
Industrial Production Methods
Industrial production methods for this compound often employ multicomponent reactions and green chemistry principles to enhance yield and reduce environmental impact. The use of transition-metal-free conditions and eco-friendly solvents like dimethyl sulfoxide has been explored to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4,8-Dichloropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into dihydropyrroloquinoxalines.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for dehydrogenation and reducing agents for hydrogenation reactions. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4,8-Dichloropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as protein kinases, which play crucial roles in cell signaling pathways. The compound’s ability to bind to these targets can disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dichloropyrrolo[1,2-a]quinoxaline
- 4,5-Dihydropyrrolo[1,2-a]quinoxaline
- 6,9-Dimethoxypyrrolo[1,2-a]quinoxaline
Uniqueness
4,8-Dichloropyrrolo[1,2-a]quinoxaline is unique due to the specific positioning of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H6Cl2N2 |
|---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
4,8-dichloropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H6Cl2N2/c12-7-3-4-8-10(6-7)15-5-1-2-9(15)11(13)14-8/h1-6H |
InChI Key |
ZEGUHRWWZOMQGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NC3=C2C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)

![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)




